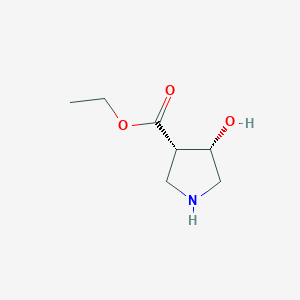
(3S,4S)-Ethyl 4-hydroxypyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-Ethyl 4-hydroxypyrrolidine-3-carboxylate: is a chiral compound with the molecular formula C7H13NO3 It is an ethyl ester derivative of 4-hydroxypyrrolidine-3-carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-Ethyl 4-hydroxypyrrolidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-proline.
Esterification: The carboxylic acid group of the precursor is esterified using ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Hydroxylation: The pyrrolidine ring is hydroxylated at the 4-position using a suitable oxidizing agent, such as osmium tetroxide or potassium permanganate, under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides, to form esters or amides.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Acyl chlorides, pyridine, room temperature.
Major Products:
Oxidation: 4-keto-pyrrolidine-3-carboxylate.
Reduction: 4-hydroxy-pyrrolidine-3-methanol.
Substitution: 4-acyl-pyrrolidine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Employed in asymmetric catalysis to induce chirality in target molecules.
Biology:
Enzyme Inhibitors: Investigated as potential inhibitors of enzymes involved in metabolic pathways.
Protein Interactions: Studied for its ability to interact with specific proteins and modulate their activity.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Industry:
Material Science: Utilized in the synthesis of polymers and materials with specific chiral properties.
Wirkmechanismus
The mechanism of action of (3S,4S)-Ethyl 4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 4-position can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
(3R,4R)-Ethyl 4-hydroxypyrrolidine-3-carboxylate: The enantiomer of the compound with different stereochemistry.
4-Hydroxyproline: A structurally similar compound with a hydroxyl group at the 4-position but lacking the ethyl ester group.
Ethyl 4-hydroxy-2-pyrrolidinecarboxylate: A compound with a similar structure but with the hydroxyl group at a different position.
Uniqueness:
Chirality: The (3S,4S) configuration imparts specific stereochemical properties that can influence its biological activity and interactions.
Functional Groups:
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
ethyl (3S,4S)-4-hydroxypyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(10)5-3-8-4-6(5)9/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
KWCCUOFJQUMIMH-NTSWFWBYSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1CNC[C@H]1O |
Kanonische SMILES |
CCOC(=O)C1CNCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


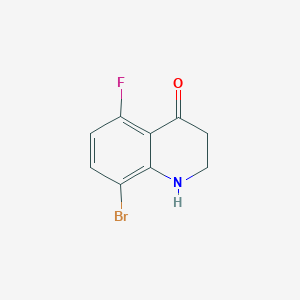
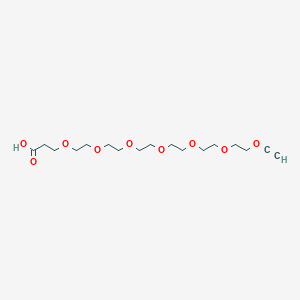

![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine](/img/structure/B12858963.png)
![3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12858964.png)
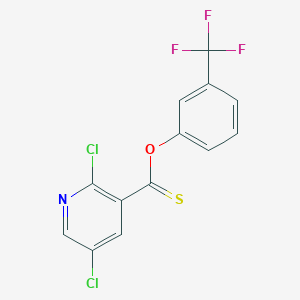

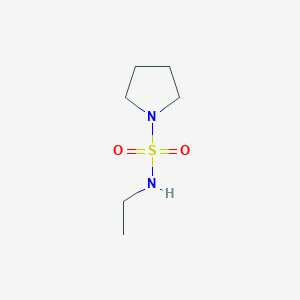


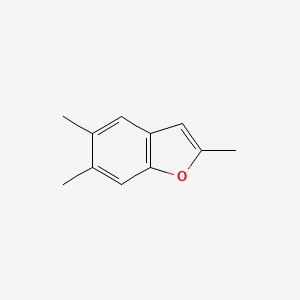


![3a-Methyl-8-nitro-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinoline](/img/structure/B12859008.png)
